N-(2,4-dimethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
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Description
N-(2,4-dimethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as DMNO, and it has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Approaches : Research on similar compounds includes studies on their synthesis and improvements in synthetic methods. For example, Gong Fenga et al. (2007) discussed the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, highlighting improvements in reduction, acetylation, and ethylation techniques. This indicates a continuous effort to optimize the synthesis of complex organic compounds, potentially including N-(2,4-dimethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide (Gong Fenga, 2007).
Structural Analysis : Studies on structurally related compounds, such as capsaicinoids, demonstrate the importance of understanding molecular geometry and hydrogen bonding in determining the properties of these compounds. N. Park et al. (1995) investigated the crystal structure of a potent analgesic capsaicinoid, contributing to our understanding of how structural features influence biological activity (N. Park, I. Park, J. C. Lee, Y. B. Kim, 1995).
Potential Applications
Biological Activities : The design and synthesis of compounds with potential anticancer, anti-inflammatory, and analgesic activities are a significant area of research. For instance, P. Rani et al. (2014) developed new chemical entities with potential as therapeutic agents, indicating that compounds with similar structures to this compound might also possess such activities (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014).
Material Science Applications : The study of pyridazinone compounds and their derivatives in various fields, including materials science, provides insights into how such compounds could be used in developing new materials with specific properties. Research on structural aspects and properties of salts and inclusion compounds of similar amides suggests potential applications in materials design and development (A. Karmakar, R. Sarma, J. Baruah, 2007).
Environmental Applications : Studies on the complete oxidation of pollutants in water by photoassisted reactions indicate the potential environmental applications of related compounds in water treatment and remediation processes. J. Pignatello and Yunfu. Sun (1995) demonstrated the effectiveness of such reactions in decomposing pollutants, suggesting that compounds with similar reactive capabilities could be developed for environmental cleanup efforts (J. Pignatello, Yunfu. Sun, 1995).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-13-6-7-17(14(2)10-13)21-19(25)12-23-20(26)9-8-18(22-23)15-4-3-5-16(11-15)24(27)28/h3-11H,12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJOFBMOUXIQLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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